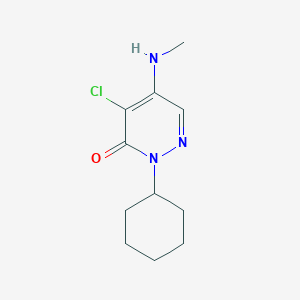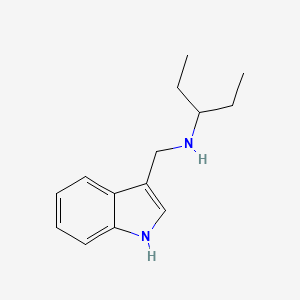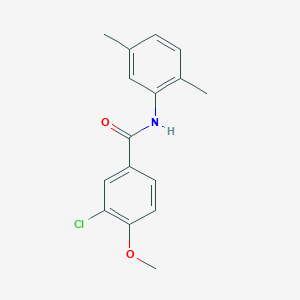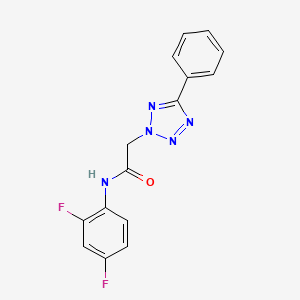
N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide (CNPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNPA is a synthetic compound that is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
科学的研究の応用
N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
作用機序
The mechanism of action of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood. However, it has been proposed that N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide may inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects
N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has been found to affect various biochemical and physiological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer development. N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has also been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix and play a crucial role in cancer metastasis.
実験室実験の利点と制限
N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide is also soluble in common organic solvents, making it easy to handle and use in experiments. However, N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has some limitations, including its potential toxicity and lack of selectivity towards cancer cells.
将来の方向性
There are several future directions for the research on N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide. One potential direction is to develop more selective analogs of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide that target specific cancer cells. Another future direction is to investigate the potential of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide and to investigate its potential side effects.
Conclusion
In conclusion, N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide is a synthetic compound that has shown promising results in scientific research. Its unique properties make it a valuable tool for investigating various biochemical and physiological processes. Further research is needed to fully understand the potential of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide as a therapeutic agent and to develop more selective analogs of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide.
合成法
N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide can be synthesized through a simple and efficient process involving the reaction of 2-chloro-5-nitroaniline with 4-isopropylcinnamaldehyde in the presence of a base. The reaction yields N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide as a yellow crystalline solid with a high yield.
特性
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)20-17-11-15(21(23)24)8-9-16(17)19/h3-12H,1-2H3,(H,20,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDDJYZYJQOIMQ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)



![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)

![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)

![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)
